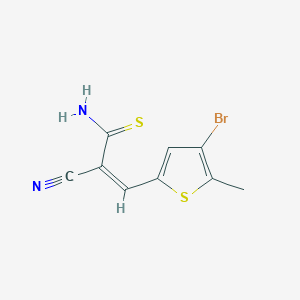

![molecular formula C13H9FN2 B5602970 3-(4-fluorophenyl)imidazo[1,5-a]pyridine](/img/structure/B5602970.png)

3-(4-fluorophenyl)imidazo[1,5-a]pyridine

説明

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridines involves various strategies, including three-component coupling reactions and palladium-catalyzed C-H amination. In one method, 3-(4-Fluorophenyl)imidazo[1,5-a]pyridine can be synthesized through a series of reactions starting from pyridin-4-ol and 4-bromo-2-fluoroaniline, involving steps like nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can significantly influence their emission and fluorescence properties. For example, the imidazole ring in these compounds makes specific dihedral angles with the pyridine and fluorophenyl rings, which can affect their photophysical characteristics (Koch et al., 2009).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including regioselective fluorination, which can be achieved using certain fluorinating reagents under aqueous conditions. This process can significantly affect the chemical properties and reactivity of the imidazo[1,5-a]pyridine core (Liu et al., 2015).

科学的研究の応用

Photophysical Investigation in Liposome Models

Imidazo[1,5-a]pyridine has been utilized as a scaffold for developing emissive compounds in various fields, including optoelectronics, coordination chemistry, sensors, and chemical biology. Due to its compact shape and remarkable photophysical properties, it is an excellent candidate for cell membrane probes. This property is critical for studying membrane dynamics, hydration, and fluidity, which are essential for monitoring cellular health and exploring biochemical pathways. A study highlighted the synthesis of five imidazo[1,5-a]pyridine-based fluorophores and their successful intercalation in lipid bilayers, indicating their potential as fluorescent membrane probes (Renno et al., 2022).

Fluorescence Switching and pH-Sensors

Imidazo[1,5-a]pyridinium ions, identified as highly emissive and water-soluble fluorophores, show potential in fluorescence switching, making them suitable as pH-sensors with dual emission pathways. Their emission properties can be significantly altered by synthetic modifications, offering distinct de-excitation pathways responsive to pH changes (Hutt et al., 2012).

Fluorescent Property Enhancement

Imidazo[1,2-a]pyridines and pyrimidines, as organic fluorophores, have been investigated for their enhanced luminescent properties with various substituents. The addition of a hydroxymethyl group has been hypothesized and demonstrated to enhance fluorescence intensity, making them applicable in biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Low-Cost Emitters with Large Stokes' Shift

Imidazo[1,5-a]pyridine derivatives have been synthesized as low-cost emitters with large Stokes' shifts. These compounds have absorption and emission maxima in specific ranges, making them suitable for applications in optoelectronics and as luminescent materials when dispersed in resins (Volpi et al., 2017).

Antiviral Properties

Imidazo[1,2-a]pyridine derivatives have shown potential as antiviral agents. For instance, certain compounds in this class demonstrated inhibitory properties against bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV), indicating their potential in antiviral drug development (Enguehard-Gueiffier et al., 2013).

作用機序

将来の方向性

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . Further investigations on the use of the imidazo[1,5-a]pyridine scaffold are encouraged .

特性

IUPAC Name |

3-(4-fluorophenyl)imidazo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-11-6-4-10(5-7-11)13-15-9-12-3-1-2-8-16(12)13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEMGEUZLQDRSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804729 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5602888.png)

![methyl 4-[(3,4-dimethoxybenzoyl)oxy]-3-methoxybenzoate](/img/structure/B5602905.png)

![N-mesityl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5602915.png)

![4-{4-[(2-hydroxyethyl)thio]benzoyl}-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5602928.png)

![4-({2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602943.png)

![N-[2-(4-phenylpyrimidin-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5602950.png)

![5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-N-(2-methoxyethyl)-1-methyl-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B5602963.png)

![2-[({5-[1-(cyclohexylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5602966.png)

![2-[1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5602967.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5602977.png)

![N-{4-[acetyl(methyl)amino]phenyl}-5-chloro-2-methoxybenzamide](/img/structure/B5602993.png)